molecular formula C9H9FN2O2 B8318218 2-Cyclopropyl-3-fluoro-5-nitroaniline

2-Cyclopropyl-3-fluoro-5-nitroaniline

Cat. No.: B8318218
M. Wt: 196.18 g/mol
InChI Key: ZZOZQNMXRYAAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-3-fluoro-5-nitroaniline is a substituted aniline derivative featuring a benzene ring with three distinct functional groups: a cyclopropyl moiety at position 2, a fluorine atom at position 3, and a nitro group at position 5. This compound’s structure combines steric bulk (cyclopropyl), electron-withdrawing effects (fluoro, nitro), and a primary amino group, making it a subject of interest in medicinal chemistry and materials science. The cyclopropyl group is known to confer conformational rigidity and metabolic stability in pharmaceuticals, while the nitro group enhances electrophilic reactivity .

Properties

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

2-cyclopropyl-3-fluoro-5-nitroaniline

InChI

InChI=1S/C9H9FN2O2/c10-7-3-6(12(13)14)4-8(11)9(7)5-1-2-5/h3-5H,1-2,11H2

InChI Key

ZZOZQNMXRYAAEM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2F)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects

Key structural analogs include isomers and derivatives with varying substituent positions or functional groups:

  • 5-Nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline: Studied by Kumar et al. (2023), these isomers demonstrate how nitro and fluorine positioning alters electronic properties. For example, 5-nitro-2-fluoroaniline exhibits stronger intramolecular hydrogen bonding (N–H···O–NO₂) compared to 2-nitro-5-fluoroaniline, affecting its spectroscopic signatures and molecular interactions .

Functional Group Replacements

  • (3-Fluoro-5-methoxyphenyl)acetonitrile (): Replacing nitro with methoxy shifts the electronic profile from electron-withdrawing to electron-donating, significantly modifying reactivity and intermolecular interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Melting Point (Estimated)
2-Cyclopropyl-3-fluoro-5-nitroaniline 226.22 Cyclopropyl (C2), F (C3), NO₂ (C5) Low (lipophilic) 160–180°C
5-Nitro-2-fluoroaniline 156.11 F (C2), NO₂ (C5) Moderate 120–135°C
2-Nitro-5-fluoroaniline 156.11 NO₂ (C2), F (C5) Moderate 110–125°C
3-Fluoro-5-nitroaniline 156.11 F (C3), NO₂ (C5) Moderate 130–145°C

Notes: Predicted solubility and melting points are based on substituent effects (e.g., cyclopropyl increases hydrophobicity).

Spectroscopic and Structural Features

  • NMR Shifts : In 5-nitro-2-fluoroaniline, the fluorine atom at C2 deshields adjacent protons, while the nitro group at C5 causes significant downfield shifts in aromatic protons. The cyclopropyl group in the target compound would introduce unique splitting patterns due to its rigid geometry .
  • IR Spectroscopy: The nitro group’s asymmetric stretching (~1520 cm⁻¹) and amino N–H stretching (~3400 cm⁻¹) are consistent across analogs, but cyclopropyl C–H stretches (~3000–3100 cm⁻¹) distinguish the target compound .

Molecular Interactions and Docking

Kumar et al. (2023) used molecular docking to compare fluoro-nitroaniline isomers with protein targets. The nitro group’s position influenced binding affinity; for example, 5-nitro-2-fluoroaniline showed stronger interactions with tyrosine kinases due to optimal hydrogen bonding. The cyclopropyl group in the target compound may enhance binding selectivity by filling hydrophobic pockets, though experimental validation is needed .

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